molecular formula C3H13NO3 B131674 Trimethylamine N-oxide dihydrate CAS No. 62637-93-8

Trimethylamine N-oxide dihydrate

Cat. No. B131674
CAS RN: 62637-93-8
M. Wt: 111.14 g/mol
InChI Key: PGFPZGKEDZGJQZ-UHFFFAOYSA-N
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Description

Trimethylamine N-oxide (TMAO) is a compound that is widely present in both prokaryotic and eukaryotic organisms, as well as in the environment. This ubiquity underscores its evolutionary significance and its diverse biochemical functions. TMAO and its precursor, trimethylamine (TMA), are involved in various biological roles, including cell signaling. While TMAO's role in cardiovascular disease risk has been highlighted, it is part of a broader TMA-TMAO partnership that is integral to numerous biological processes across different life forms .

Synthesis Analysis

An efficient method for synthesizing pure, crystalline anhydrous trimethylamine N-oxide from its commercially available dihydrate form has been developed. This process involves the use of DMF (dimethylformamide) to facilitate the removal of water through distillation and to provide a suitable medium for the crystallization of the anhydrous material. The resulting product has a melting point of 225-227°C and can be obtained in a high yield of 94% .

Molecular Structure Analysis

The crystal structure of trimethylamine oxide dihydrate has been determined, revealing that it crystallizes in the Pbca space group. The structure is characterized by a network of hydrogen bonds that link water molecules and oxygen atoms of the N-oxide groups into a puckered layer. These layers are composed of edge-sharing eight-membered rings. The trimethylamine moieties extend from both sides of each layer, creating hydrophobic regions that separate the hydrophilic layers within the crystal packing .

Chemical Reactions Analysis

The autoxidation of trimethylamine in aqueous solutions has been studied, showing that TMAO is a major product of this reaction. The process follows second-order kinetics and involves a rate-limited electron-transfer reaction between trimethylamine and dioxygen. The reaction yields TMAO and other products such as dimethylamine (Me2NH) and formaldoxime (HCONMe2), with the yield of TMAO never exceeding 50% .

Physical and Chemical Properties Analysis

Low-temperature infrared spectra indicate that trimethylamine oxide dihydrate contains tightly bound, tricoordinate water molecules. These water molecules, along with the negative oxygen atoms, form a structure that is similar to the water-fluoride cluster found in tetraethylammonium fluoride dihydrate. The spectral analysis suggests a specific species of symmetry, although the exact structure awaits confirmation from diffraction studies .

The molecular structure and bonding of trimethylamine N-oxide have been investigated through gas electron diffraction and ab initio MO calculations. The NO bond strength in TMAO is found to be intermediate between normal single and double NO bonds, indicating a significant degree of resonance stabilization. The bond distances and energy terms suggest a complex bonding scenario with electron donation and back-donation occurring during NO bond formation .

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding :Trimethylamine N-oxide dihydrate crystallizes in a specific space group, and its structure is defined by hydrogen bonds linking water molecules and oxygen atoms of the N-oxide groups. This creates a unique layer composed of eight-membered rings, with trimethylamine moieties protruding on both sides, forming hydrophobic regions between hydrophilic layers (Mak, 1988).

  • Preparation of Crystalline Anhydrous Form :A method for preparing pure, crystalline anhydrous trimethylamine N-oxide from its dihydrate form has been developed, using DMF to facilitate distillative removal of water and to obtain large crystals of pure material (Soderquist & Anderson, 1986).

  • Infrared Spectra and Bound Water Analysis :Low temperature infrared spectra of trimethylamine oxide dihydrate reveal the presence of tightly bound, tricoordinate water, forming a structure similar to water-fluoride clusters. This provides insights into the molecular structure and interactions within the compound (Harmon & Harmon, 1982).

  • Oxidation of Organoboranes :Trimethylamine N-oxide dihydrate acts as an effective oxidizing agent for organoboranes, enabling the conversion of alkenes to alcohols. This application is significant in organic chemistry, with the oxidation process being efficient in various solvents and at different temperatures (Kabalka, 1977).

  • Vibrational Spectra Study :The study of the infrared and Raman spectra of trimethylamine oxide dihydrate aids in understanding its molecular vibrations. The analysis of observed frequencies and force constants sheds light on the structural characteristics of the nitrogen atom in the compound (Kuroda & Kimura, 1966).

  • Interaction with Urea :Trimethylamine N-oxide directly interacts with urea, influencing hydrogen-bond networks in solutions. This interaction is key in understanding its role in stabilizing proteins and counteracting the denaturing effects of urea (Meersman et al., 2009).

Safety And Hazards

Trimethylamine N-oxide dihydrate causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Future Directions

TMAO protects organisms from the damaging effects of high pressure . At the molecular level, both TMAO and pressure perturb water structure but it is not understood how they act in combination . Future research could focus on understanding this interaction and its implications for the survival of life in extreme environments .

properties

IUPAC Name

N,N-dimethylmethanamine oxide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.2H2O/c1-4(2,3)5;;/h1-3H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFPZGKEDZGJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211694
Record name Trimethylamine oxide dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow solid; Odourless
Record name Trimethylamine oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name Trimethylamine oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Trimethylamine N-oxide dihydrate

CAS RN

62637-93-8
Record name Trimethylamine oxide dihydrate
Source ChemIDplus
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Record name Trimethylamine oxide dihydrate
Source EPA DSSTox
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Record name N,N-dimethylmethanamine oxide;dihydrate
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Record name TRIMETHYLAMINE OXIDE DIHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
758
Citations
GW Kabalka - Journal of Organometallic Chemistry, 1977 - Elsevier
… Recently it has been reported that the commercially available, easily handled trimethylamine N-oxide dihydrate is an effective oxidizing agent for orgauoboranes. Au examination of the …
Number of citations: 32 www.sciencedirect.com
SC Mitchell, AQ Zhang, JMD Noblet, S Gillespie… - Xenobiotica, 1997 - Taylor & Francis
… Biliary excretion of radioactivity and secretion of radioactivity into various areas of the gastrointestinal tract following the intravenous administration of trimethylamine N-oxide dihydrate (…
Number of citations: 27 www.tandfonline.com
J Hunger, N Ottosson, K Mazur, M Bonn… - Physical chemistry …, 2015 - pubs.rsc.org
The amphiphilic osmolyte trimethylamine-N-oxide (TMAO) is commonly found in natural organisms, where it counteracts biochemical stress associated with urea in aqueous …
Number of citations: 89 pubs.rsc.org
J Hunger, KJ Tielrooij, R Buchner… - The Journal of …, 2012 - ACS Publications
… For DRS measurements, aqueous solutions of TMAO were prepared by adding degassed Millipore Milli-Q water to trimethylamine-N-oxide dihydrate (Fluka, >99%). For the fs-IR …
Number of citations: 153 pubs.acs.org
LB Sagle, K Cimatu, VA Litosh, Y Liu… - Journal of the …, 2011 - ACS Publications
The molecular orientation of trimethylamine N-oxide (TMAO), a powerful protein stabilizer, was explored at aqueous/hydrophobic interfaces using vibrational sum frequency …
Number of citations: 82 pubs.acs.org
HJ Knölker - Journal für Praktische Chemie/Chemiker‐Zeitung, 1996 - Wiley Online Library
Several examples of sequential chemoselective oxidations of tricarbonyl (q4-diene) iron complexes with TMANO have been described. Based on the method of Koster (see above), …
Number of citations: 38 onlinelibrary.wiley.com
DM Makarov, GI Egorov, AM Kolker - Journal of Chemical & …, 2015 - ACS Publications
… Trimethylamine N-oxide dihydrate (assay ≥0.99 mass fraction, Fluka) was used without any additional purification. Double distilled and degassed water with conductivity less than 1.5 × …
Number of citations: 46 pubs.acs.org
E Kaczkowska, J Wawer, M Tyczyńska, M Jóźwiak… - Thermochimica …, 2020 - Elsevier
Apparent molar volumes, V Φ , and apparent molar isentropic compressions, K S,Φ , of the protein stabilizer, trimethylamine-N-oxide (TMAO) were determined from the densities and …
Number of citations: 3 www.sciencedirect.com
AQ Zhang, SC Mitchell, RL Smith - Food and Chemical Toxicology, 1999 - Elsevier
… (trimethylammonium chloride) and trimethylamine N-oxide dihydrate (trimethyloxamine) were … , trimethylamine hydrochloride and trimethylamine N-oxide dihydrate were heated at 105C …
Number of citations: 277 www.sciencedirect.com
RD Adams, JE Babin, HS Kim - Inorganic Chemistry, 1986 - ACS Publications
The reaction of Os3 (CO) 10 (m3-S) with 2 equiv of Me3N0-2H20 leads to the formation of the compound 0 $3 (€ 0) 8 (ß3)(µ-)(µ3-5)(µ-)(1) in 44% yield. Compound 1 was characterized …
Number of citations: 17 pubs.acs.org

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